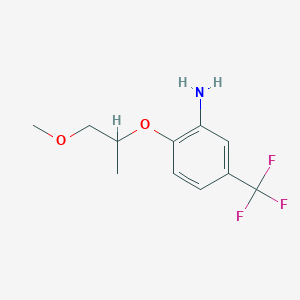
2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate , and the use of "click chemistry" to synthesize triazoles . These methods indicate that the synthesis of complex molecules containing methoxy and trifluoromethyl groups can be achieved through careful selection of reactants and conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds, as seen in the studies of similar molecules . These analyses reveal the spatial arrangement of atoms within the molecules and the presence of specific interactions, such as hydrogen bonding, that can influence the stability and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes selective inhibition of 5-hydroxytryptamine re-uptake in the brain , which suggests potential pharmacological applications. Additionally, reactions with aniline and other amines , as well as rearrangements under thermal conditions , demonstrate the versatility of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of methoxy and trifluoromethyl groups can affect the polarity, boiling points, and solubility of the compounds. Theoretical and experimental studies on electronic structure and intramolecular proton transfer provide insights into the energetic behavior and dipole moments of these molecules .
Propiedades
IUPAC Name |
2-(1-methoxypropan-2-yloxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7(6-16-2)17-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7H,6,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQFQXHWSJXNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
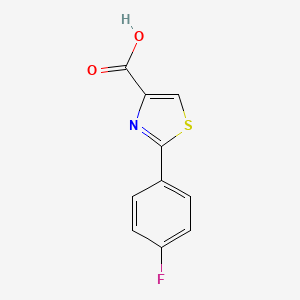
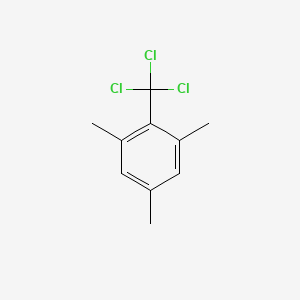
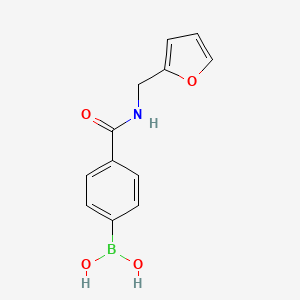
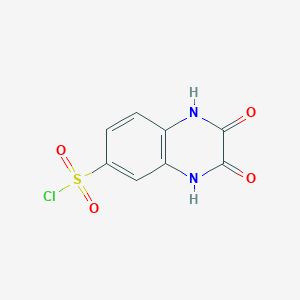
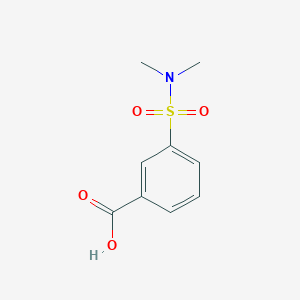
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
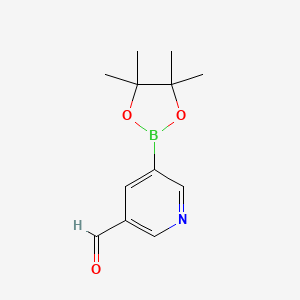
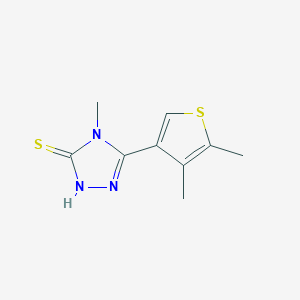
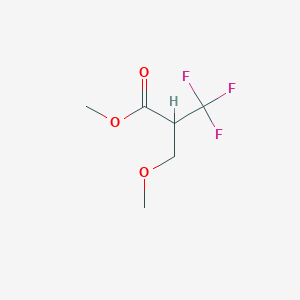
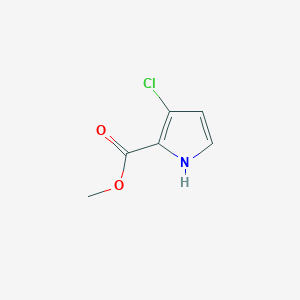
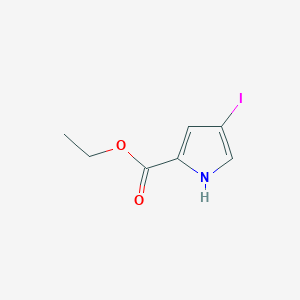
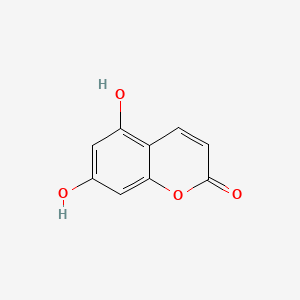
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)